Cas no 10221-08-6 (Benzene,2-chloro-1,4-bis(chloromethyl)-)
10221-08-6 structure
Product Name:Benzene,2-chloro-1,4-bis(chloromethyl)-
CAS-nummer:10221-08-6
MF:C8H7Cl3
MW:209.50017952919
CID:153434
PubChem ID:352122
Update Time:2025-04-19
Benzene,2-chloro-1,4-bis(chloromethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzene,2-chloro-1,4-bis(chloromethyl)-
- 2-chloro-1,4-bis(chloromethyl)benzene
- 1,4-Bis(chlormethyl)-2-chlorbenzol
- 1,4-Bischlormethyl-2-chlorbenzol
- 2-Chlor-1,4-bis-chlormethyl-benzol
- 2-chloro-1,4-bis-chloromethyl-benzene
- AC1L6ZRE
- Benzene, 2-chloro-1,4-bis(chloromethyl)
- Benzene, 2-chloro-1,4-bis-(chloromethyl)
- NSC525120
- SCHEMBL11637923
- DTXSID80326174
- NSC-525120
- 10221-08-6
- PEINXWCAGXQIRL-UHFFFAOYSA-N
- AM20020101
-
- Inchi: 1S/C8H7Cl3/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4-5H2
- InChI-sleutel: PEINXWCAGXQIRL-UHFFFAOYSA-N
- LACHT: ClC1C=C(CCl)C=CC=1CCl
Berekende eigenschappen
- Exacte massa: 207.96151
- Monoisotopische massa: 207.961
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 2
- Complexiteit: 116
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 0A^2
- XLogP3: 3.3
Experimentele eigenschappen
- Dichtheid: 1.336
- Kookpunt: 286°C at 760 mmHg
- Vlampunt: 190.1°C
- Brekindex: 1.559
- PSA: 0
- LogboekP: 3.81760
Benzene,2-chloro-1,4-bis(chloromethyl)- Gerelateerde literatuur
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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